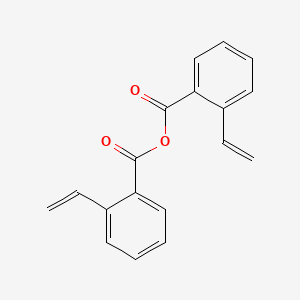

2-Ethenylbenzoic anhydride

Descripción

2-Ethenylbenzoic anhydride (IUPAC: bis(2-ethenylbenzoyl) oxide) is a reactive organic compound characterized by an anhydride functional group bridging two 2-ethenylbenzoic acid moieties. Its structure features a conjugated ethenyl (vinyl) group at the ortho position of the aromatic ring, which enhances its reactivity in polymerization and copolymerization reactions.

The ethenyl group in 2-ethenylbenzoic anhydride likely contributes to its ability to participate in free-radical copolymerization, forming polymers with tailored thermal and mechanical properties. This reactivity aligns with trends observed in derivatives like 2-(N-phthalimide)ethyl methacrylate (PEMA), where side-chain modifications influence copolymerization behavior .

Propiedades

Número CAS |

83743-71-9 |

|---|---|

Fórmula molecular |

C18H14O3 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

(2-ethenylbenzoyl) 2-ethenylbenzoate |

InChI |

InChI=1S/C18H14O3/c1-3-13-9-5-7-11-15(13)17(19)21-18(20)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |

Clave InChI |

YRFZWWYZBIAOTD-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethenylbenzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 2-ethenylbenzoic acid with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the production of 2-ethenylbenzoic anhydride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethenylbenzoic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the carbonyl carbon of the anhydride, leading to the formation of esters, amides, or carboxylic acids.

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water can be used under acidic or basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Major Products Formed:

Esters and Amides: Formed through nucleophilic acyl substitution.

Epoxides and Diols: Formed through oxidation.

Alcohols and Alkanes: Formed through reduction.

Aplicaciones Científicas De Investigación

2-Ethenylbenzoic anhydride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the ethenyl group into various molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.

Mecanismo De Acción

The mechanism of action of 2-ethenylbenzoic anhydride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is electrophilic and can be attacked by nucleophiles, leading to the formation of tetrahedral intermediates. The leaving group is then expelled, resulting in the formation of the final product. This mechanism is common to many anhydrides and is facilitated by the presence of electron-withdrawing groups that stabilize the transition state.

Comparación Con Compuestos Similares

Maleic Anhydride

Maleic anhydride (MA) is a widely used industrial compound with the formula $ \text{C}4\text{H}2\text{O}_3 $. Key comparisons include:

- Reactivity in Copolymerization: MA exhibits alternating copolymerization tendencies due to its electron-deficient double bond. For example, in styrene-maleic anhydride (SMA) copolymers, the reactivity ratio product $ r1r2 $ is typically <1, favoring alternating sequences .

- Applications : MA is pivotal in producing polymers, surfactants, and agrochemicals. 2-Ethenylbenzoic anhydride’s applications remain underexplored but could mirror MA’s utility in functionalized resins or adhesives.

Acetic Anhydride

Acetic anhydride ($ (\text{CH}3\text{CO})2\text{O} $) is a benchmark reagent for acetylation reactions. Key differences:

- Reactivity : Acetic anhydride reacts readily with nucleophiles (e.g., alcohols, amines) to form esters and amides. In contrast, 2-ethenylbenzoic anhydride’s conjugated system may favor electrophilic aromatic substitution or polymerization over simple nucleophilic acylations .

- Thermal Stability : Acetic anhydride boils at 139–140°C, whereas 2-ethenylbenzoic anhydride likely has higher thermal stability due to aromaticity, similar to phthalic anhydride (boiling point: 284°C) .

2-(N-Phthalimide)ethyl Methacrylate (PEMA)

PEMA, a methacrylate derivative with a phthalimide side chain, shares structural motifs with 2-ethenylbenzoic anhydride:

- Copolymerization Behavior: PEMA’s $ Q $ (monomer reactivity) and $ e $ (polarity) values (1.12 and 0.57, respectively) align with typical methacrylates, enabling predictable copolymer composition control. 2-Ethenylbenzoic anhydride may exhibit similar $ Q $-$ e $ parameters due to its electron-withdrawing anhydride group .

Phthalic Anhydride

Phthalic anhydride ($ \text{C}8\text{H}4\text{O}_3 $) is a precursor to phthalate esters and polyesters. Comparisons include:

- Synthetic Routes : Phthalic anhydride is produced via oxidation of o-xylene or naphthalene, while 2-ethenylbenzoic anhydride could be synthesized from 2-ethenylbenzoic acid via dehydration—a method analogous to acetic anhydride production .

Data Tables

Table 1: Comparative Properties of Anhydrides

Table 2: Thermal and Solubility Data

| Compound | Boiling Point (°C) | Solubility (Organic Solvents) | Thermal Stability |

|---|---|---|---|

| Maleic Anhydride | 202 | Ether, acetone | Moderate |

| Acetic Anhydride | 139–140 | Chloroform, ethanol | Low |

| PEMA | Decomposes >200 | DMF, THF | High |

| 2-Ethenylbenzoic Anhydride | Estimated: 250–300 | DMSO, chlorinated solvents | Predicted: High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.